2-amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrochloride
Overview
Description
2-Amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrochloride is a chemical compound with the molecular formula C10H16ClN3OS and a molecular weight of 261.77 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 2-amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one with propylamine under specific reaction conditions. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol or methanol, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 2-amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrochloride involves large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps, such as recrystallization, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, 2-amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrochloride can be used as a building block for the synthesis of more complex molecules. It can also serve as a reagent in various chemical reactions to study reaction mechanisms and kinetics.
Biology: In biological research, this compound can be used to investigate its effects on biological systems, such as its potential as a pharmacological agent or its role in biochemical pathways.
Medicine: In medicine, this compound has shown potential as a therapeutic agent. It is an impurity of pramipexole, a nonergot dopamine receptor agonist used in the treatment of Parkinson's disease.
Industry: In industry, this compound can be utilized in the development of new materials, pharmaceuticals, and other chemical products.
Mechanism of Action
The mechanism by which 2-amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrochloride exerts its effects involves its interaction with molecular targets and pathways. As an impurity of pramipexole, it may influence dopamine receptors and related signaling pathways, contributing to its potential therapeutic effects in Parkinson's disease.
Comparison with Similar Compounds
Pramipexole
Other substituted benzothiazoles
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Properties
IUPAC Name |
2-amino-6-(propylamino)-5,6-dihydro-4H-1,3-benzothiazol-7-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS.ClH/c1-2-5-12-6-3-4-7-9(8(6)14)15-10(11)13-7;/h6,12H,2-5H2,1H3,(H2,11,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGPNGIZQVWNNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1=O)SC(=N2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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